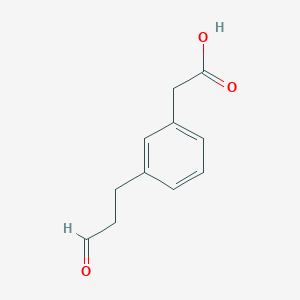
(3-(Carboxymethyl)phenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Carboxymethyl)phenyl)propanal is an organic compound with the molecular formula C11H12O3 It consists of a phenyl ring substituted with a carboxymethyl group and a propanal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxymethyl)phenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanal with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-(Carboxymethyl)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: (3-(Carboxymethyl)phenyl)propanoic acid.
Reduction: (3-(Carboxymethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-(Carboxymethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(Carboxymethyl)phenyl)propanal depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The carboxymethyl group can form hydrogen bonds with amino acid residues, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins.
相似化合物的比较
Similar Compounds
3-Phenylpropanal: Lacks the carboxymethyl group, making it less versatile in chemical reactions.
3-(Carboxymethyl)benzaldehyde: Similar structure but with an aldehyde group directly attached to the benzene ring.
3-(Carboxymethyl)phenyl)ethanol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
(3-(Carboxymethyl)phenyl)propanal is unique due to the presence of both a carboxymethyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-[3-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-6-2-5-9-3-1-4-10(7-9)8-11(13)14/h1,3-4,6-7H,2,5,8H2,(H,13,14) |
InChI 键 |
MBNPQBLSYJRRHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CC(=O)O)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
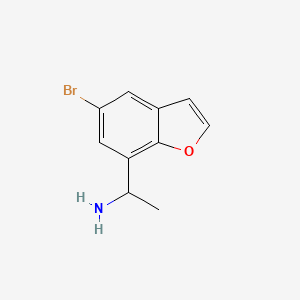
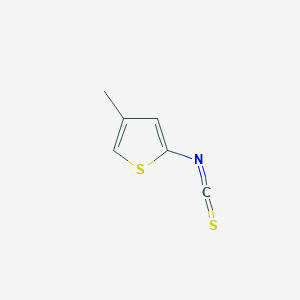
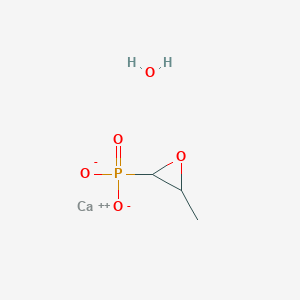
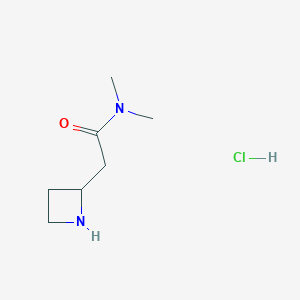
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
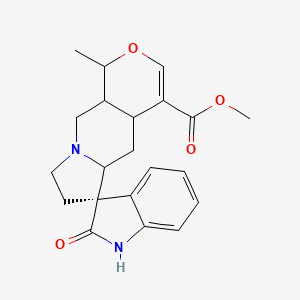
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

